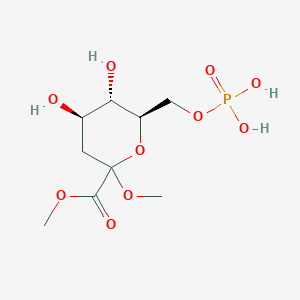

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate: is a biochemical compound with the molecular formula C9H17O10P and a molecular weight of 316.20 g/mol . This compound is primarily used in proteomics research and is known for its solubility in water .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate typically involves the phosphorylation of Methyl 3-Deoxy-D-arabino-heptulopyranosid. The reaction conditions often require a controlled environment with specific reagents to ensure the successful addition of the phosphate group .

Industrial Production Methods

化学反応の分析

Types of Reactions

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C₁₁H₁₅O₇P and a molecular weight of 1475.1 g/mol. Its structure features multiple hydroxyl groups and a phosphonooxymethyl group that contribute to its reactivity and interaction with biological systems.

Antiviral Activity

Research has indicated that compounds similar to methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate exhibit antiviral properties. Studies have shown that phosphonated sugars can inhibit viral replication by interfering with nucleic acid synthesis. For instance:

- Case Study: A study demonstrated that phosphonated sugars could inhibit the replication of HIV by targeting reverse transcriptase activity. The structural similarity of this compound suggests potential efficacy against similar viral mechanisms .

Anticancer Properties

The compound's ability to modulate cellular pathways makes it a candidate for anticancer research. Its structural features may allow it to interact with various enzymes involved in cancer progression.

- Case Study: Research into similar compounds revealed that they could induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt. This suggests that this compound might have analogous effects .

Drug Development

Due to its unique chemical structure, this compound is being explored for its potential as a lead compound in drug design.

- Data Table: Potential Drug Targets

| Target Disease | Mechanism of Action | References |

|---|---|---|

| HIV | Inhibition of reverse transcriptase | |

| Cancer | Induction of apoptosis | |

| Viral Infections | Interference with nucleic acid synthesis |

Enzyme Inhibitors

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways.

作用機序

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, facilitating biochemical reactions essential for cellular functions . The exact mechanism can vary depending on the context of its use.

類似化合物との比較

Similar Compounds

3-Deoxy-D-arabino-heptulosonate-7-phosphate: A closely related compound involved in the shikimate pathway.

Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-(diphenyl Phosphate): Another derivative with similar properties but different functional groups.

Uniqueness

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is unique due to its specific molecular structure and the presence of the phosphate group, which imparts distinct chemical and biological properties .

生物活性

Methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxymethyl moiety. The molecular formula is C10H17O7P, and it has a molar mass of approximately 284.22 g/mol. The stereochemistry at the 4R, 5S, and 6R positions contributes to its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to the inhibition of reactive oxygen species (ROS) production and the modulation of apoptotic pathways . Additionally, animal studies have suggested that it may improve cognitive functions in models of neurodegeneration .

3. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : It may influence signaling pathways related to apoptosis and inflammation, contributing to its neuroprotective effects.

- Inhibition of Enzymatic Activity : The phosphonooxymethyl group may interact with enzymes involved in microbial metabolism, leading to growth inhibition.

Case Study 1: Neuroprotection in Animal Models

A study involving Sprague-Dawley rats demonstrated that administration of this compound significantly reduced markers of oxidative stress in the brain following induced ischemia. Behavioral assessments indicated improved memory retention compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. Time-kill studies revealed a bactericidal effect within 30 minutes of exposure .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQADXROFHHYNJ-JBPTWFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。